Synthetic Versatility: Ester Functionality Enables Hydrolytic and Transesterification Pathways Unavailable to Non-Ester Analogs
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate contains an ethyl ester moiety at the C3 position, which is absent in the commercially available analog 3-(4-nitrophenyl)-1H-pyrazole (CAS 20583-31-7). The ester group enables selective hydrolysis to the corresponding carboxylic acid, 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, a transformation not available to the non-ester analog . In the broader class of 1H-pyrazole-3-carboxylates, ester hydrolysis is a well-established route to carboxylic acid derivatives that exhibit enhanced aqueous solubility and serve as conjugation handles for further functionalization . The carboxylic acid form also facilitates metal coordination chemistry through the carboxylate anion [1].
| Evidence Dimension | Synthetic derivatization capability |
|---|---|
| Target Compound Data | Ethyl ester group present at C3; convertible to carboxylic acid via hydrolysis |
| Comparator Or Baseline | 3-(4-Nitrophenyl)-1H-pyrazole (CAS 20583-31-7): No ester functionality |
| Quantified Difference | Qualitative difference: hydrolysis pathway available vs. unavailable |
| Conditions | Acidic or basic aqueous hydrolysis conditions (class-level precedent) |
Why This Matters
Procurement of the ethyl ester rather than the non-ester analog provides a built-in synthetic divergence point, enabling access to carboxylic acid derivatives without requiring de novo synthesis of a new scaffold.
- [1] Xie Y, et al. Three d10 metal coordination compounds based on pyrazole-3-carboxylic acid showing mixed-ligand characteristic. Inorg Chem Commun. 2014;49:110-114. View Source
